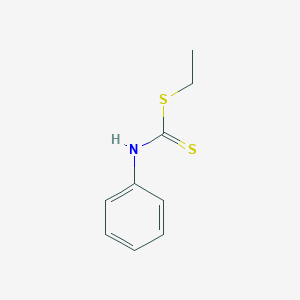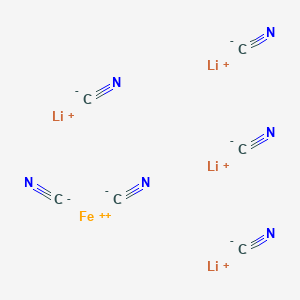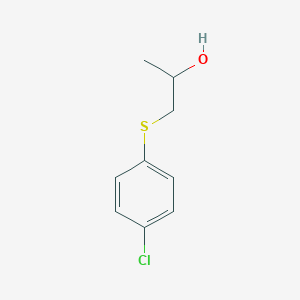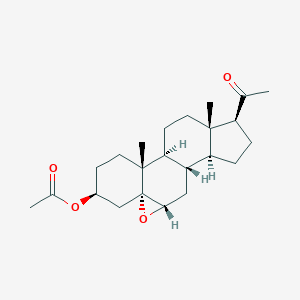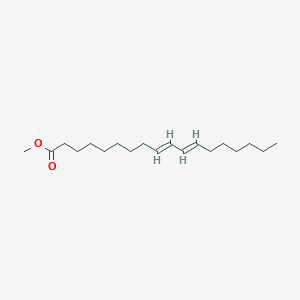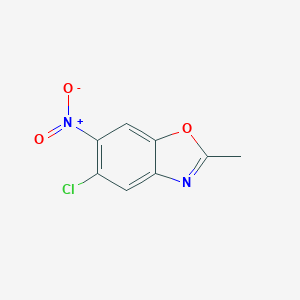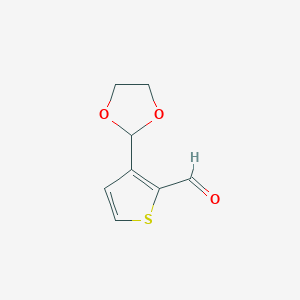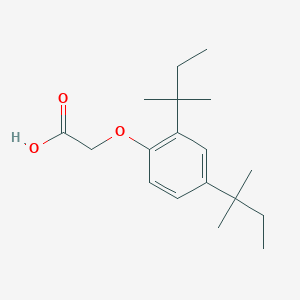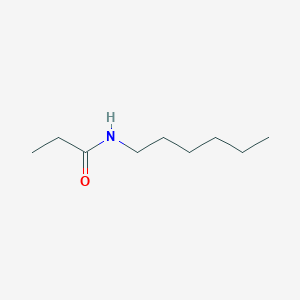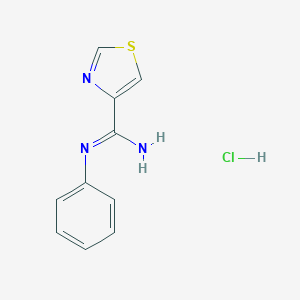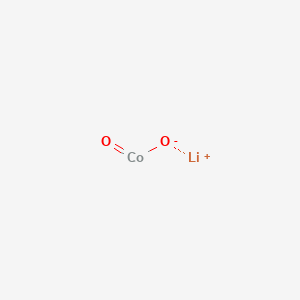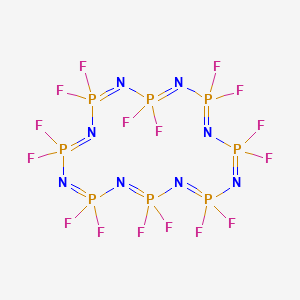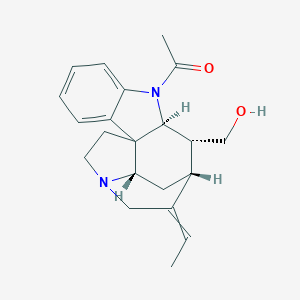
Isoretuline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoretuline is a naturally occurring alkaloid that has been found in various plant species. It has been the subject of numerous scientific studies due to its potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of isoretuline is not fully understood. However, it is believed to exert its effects through various pathways, including the regulation of oxidative stress, inflammation, and cell signaling pathways. Isoretuline has also been shown to modulate the activity of various enzymes and receptors in the body.
Efectos Bioquímicos Y Fisiológicos
Isoretuline has been shown to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegenerative diseases. Isoretuline has also been shown to have anti-cancer properties and may be effective in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using isoretuline in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Isoretuline is also relatively easy to synthesize and can be extracted from natural sources. However, one limitation of using isoretuline in lab experiments is its limited availability in some plant species, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are numerous future directions for the study of isoretuline. One potential direction is the investigation of its potential use in the treatment of various diseases, including neurodegenerative diseases and cancer. Isoretuline may also be studied for its potential use as a dietary supplement or functional food ingredient. Further research is needed to fully understand the mechanisms of action of isoretuline and its potential therapeutic benefits.
Métodos De Síntesis
Isoretuline can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method of chemical synthesis involves the reaction of noradrenaline with formaldehyde in the presence of a reducing agent. This reaction yields isoretuline as a product. Another method involves the use of enzymes to catalyze the synthesis of isoretuline from its precursor compounds.
Aplicaciones Científicas De Investigación
Isoretuline has been studied extensively for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. Isoretuline has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Número CAS |
10388-62-2 |
|---|---|
Nombre del producto |
Isoretuline |
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-[(9S,10R,11R,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-3-14-11-22-9-8-21-17-6-4-5-7-18(17)23(13(2)25)20(21)16(12-24)15(14)10-19(21)22/h3-7,15-16,19-20,24H,8-12H2,1-2H3/t15-,16+,19-,20-,21?/m0/s1 |
Clave InChI |
IJTKEUDLEABZCZ-CLRGLAINSA-N |
SMILES isomérico |
CC=C1CN2CCC34[C@@H]2C[C@@H]1[C@H]([C@@H]3N(C5=CC=CC=C45)C(=O)C)CO |
SMILES |
CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO |
SMILES canónico |
CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO |
Sinónimos |
16-epiretuline isoretuline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



